molecular formula C27H29F3O6S B1673492 Fluticasone furoate CAS No. 397864-44-7

Fluticasone furoate

Cat. No. B1673492
M. Wt: 538.6 g/mol
InChI Key: XTULMSXFIHGYFS-VLSRWLAYSA-N
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Description

Fluticasone furoate is a corticosteroid used for the treatment of non-allergic and allergic rhinitis administered by a nasal spray . It is also available as an inhaled corticosteroid to help prevent and control symptoms of asthma . It belongs to the family of medicines known as corticosteroids (cortisone-like medicines) .


Synthesis Analysis

The synthesis of Fluticasone furoate involves a reaction of bromofluoromethane in MEK, which after a simple work-up, results in Fluticasone furoate .


Molecular Structure Analysis

Fluticasone furoate’s molecular formula is C27H29F3O6S and its molecular weight is 538.58 g/mol . The structure of Fluticasone furoate and its degradation products under conditions of light were elucidated using mass spectrometry and a range of one and two-dimensional NMR experiments .


Chemical Reactions Analysis

Forced degradation of Fluticasone furoate under conditions of light led to a number of degradation products . The structures of these degradation products were elucidated using mass spectrometry and a range of one and two-dimensional NMR experiments .


Physical And Chemical Properties Analysis

Fluticasone furoate is a highly potent and selective glucocorticoid receptor agonist . Its molecular formula is C27H29F3O6S and its molecular weight is 538.58 g/mol .

Scientific Research Applications

Asthma Management

Fluticasone furoate, in combination with vilanterol (a long-acting β2-adrenoreceptor agonist), has been reviewed for its use in patients with asthma. This combination, delivered via a dry powder inhaler, is approved for asthma treatment in the EU and Japan. Fluticasone furoate acts as an enhanced-affinity glucocorticoid receptor agonist with potent anti-inflammatory activity, while vilanterol provides rapid and prolonged bronchodilation. Clinical trials have shown significant improvements in pulmonary function and reduced risks of severe asthma exacerbation compared to fluticasone furoate alone or fluticasone propionate, demonstrating its efficacy and tolerability as an asthma management option (Syed, 2015).

Chronic Obstructive Pulmonary Disease (COPD) Treatment

The combination of fluticasone furoate and vilanterol has also been reviewed for its use in treating COPD. Approved for this indication in several countries, it has shown to improve pulmonary function and exacerbation rates more effectively than placebo and fluticasone furoate alone. This once-daily regimen offers an effective and generally well-tolerated option for COPD treatment, potentially improving treatment adherence (McKeage, 2014).

Allergic Rhinitis

In the context of allergic rhinitis, fluticasone furoate demonstrates high affinity and selectivity for glucocorticoid receptors and prolonged anti-inflammatory activity. It has shown clinical efficacy in reducing ocular and nasal symptoms related to allergic rhinitis, with a safety profile comparable to other intranasal steroids. This positions fluticasone furoate as a promising molecule in the treatment of allergic rhinitis, potentially offering therapeutic advantages over fluticasone propionate (Villa et al., 2011).

Device Development and Compliance

A novel drug delivery system has been developed for fluticasone furoate, emphasizing patient needs to promote acceptance and compliance. This system features an ergonomic design, side-actuation, and a short delivery nozzle, addressing issues with previous devices and aiming to improve attitudes towards the use of intranasal corticosteroids among physicians and patients (Berger et al., 2007).

Safety And Hazards

Fluticasone furoate is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Fluticasone furoate is being studied for its effectiveness in treating various conditions. For instance, a study has been conducted to assess the use of repurposed medications in outpatients with confirmed coronavirus disease 2019 (Covid-19) . Another study has started to assess the use of a combination treatment of the inhaled corticosteroid (ICS) for the treatment of chronic obstructive pulmonary disease (COPD) .

properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTULMSXFIHGYFS-VLSRWLAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024827
Record name Fluticasone furoate
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Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Fluticasone furoate
Source DrugBank
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Mechanism of Action

Fluticasone furoate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show fluticasone furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats.
Record name Fluticasone furoate
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Product Name

Fluticasone furoate

CAS RN

397864-44-7
Record name Fluticasone furoate
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Record name Fluticasone furoate [USAN:INN]
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Record name Fluticasone furoate
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Record name Fluticasone furoate
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Record name (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate
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Record name FLUTICASONE FUROATE
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Melting Point

250-252
Record name Fluticasone furoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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